molecular formula C10H14O2S B11043870 [4-(Thiophen-3-yl)oxan-4-yl]methanol

[4-(Thiophen-3-yl)oxan-4-yl]methanol

Cat. No.: B11043870
M. Wt: 198.28 g/mol
InChI Key: BXDVKVAOTGUUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Thiophen-3-yl)oxan-4-yl]methanol: is an organic compound that features a thiophene ring and an oxane (tetrahydropyran) ring connected via a methanol group. This compound is of interest due to its unique structural properties, which combine the characteristics of both thiophene and oxane rings, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Thiophen-3-yl)oxan-4-yl]methanol typically involves the formation of the oxane ring followed by the introduction of the thiophene ring. One common method includes the cyclization of a suitable precursor, such as a hydroxyalkyl thiophene, under acidic or basic conditions to form the oxane ring. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [4-(Thiophen-3-yl)oxan-4-yl]methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can also undergo reduction reactions, particularly at the thiophene ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur at the thiophene ring, where electrophilic or nucleophilic reagents replace hydrogen atoms. Typical reagents include halogens (e.g., bromine) or nucleophiles (e.g., amines).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, in anhydrous solvents.

    Substitution: Halogens, amines, under varying temperatures and solvents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated thiophenes, aminated thiophenes.

Scientific Research Applications

Chemistry

In chemistry, [4-(Thiophen-3-yl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used as a probe or ligand in studying enzyme interactions and metabolic pathways. Its structural features enable it to interact with biological macromolecules, providing insights into biochemical processes.

Medicine

In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-(Thiophen-3-yl)oxan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues, while the oxane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Thiophen-3-yl)oxan-4-yl]methanamine
  • 4-(Thiophen-3-yl)aniline
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

Compared to similar compounds, [4-(Thiophen-3-yl)oxan-4-yl]methanol stands out due to its methanol group, which provides additional reactivity and functionalization options. The combination of the thiophene and oxane rings also imparts unique electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

(4-thiophen-3-yloxan-4-yl)methanol

InChI

InChI=1S/C10H14O2S/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7,11H,2-5,8H2

InChI Key

BXDVKVAOTGUUDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CO)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.